5-Methyl-6-(2-thienyl)-2,3,4,5-tetrahydropyridazin-3-one
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Overview
Description
5-Methyl-6-(2-thienyl)-2,3,4,5-tetrahydropyridazin-3-one is a heterocyclic compound that features a pyridazinone core substituted with a methyl group and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-6-(2-thienyl)-2,3,4,5-tetrahydropyridazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-thiophenecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized in the presence of an acid catalyst to yield the desired pyridazinone derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-6-(2-thienyl)-2,3,4,5-tetrahydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pyridazinone ring to a dihydropyridazine derivative.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thienyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridazine derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
5-Methyl-6-(2-thienyl)-2,3,4,5-tetrahydropyridazin-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Methyl-6-(2-thienyl)-2,3,4,5-tetrahydropyridazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
5,6-Dihydro-2H-pyran-2-ones: These compounds share a similar heterocyclic structure and exhibit various biological activities.
Pyrazolo[1,5-a]pyrazine derivatives: These compounds have a similar core structure and are known for their potential therapeutic applications.
Uniqueness: 5-Methyl-6-(2-thienyl)-2,3,4,5-tetrahydropyridazin-3-one is unique due to the presence of both a thienyl and a pyridazinone ring, which imparts distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-methyl-3-thiophen-2-yl-4,5-dihydro-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c1-6-5-8(12)10-11-9(6)7-3-2-4-13-7/h2-4,6H,5H2,1H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCCVGZLBZVNLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NN=C1C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
12.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26727494 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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